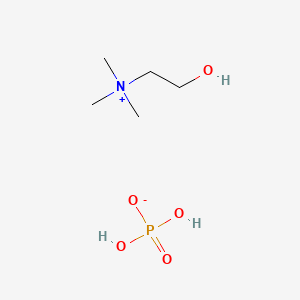

リン酸水素二コリン

概要

説明

Choline dihydrogen phosphate (CDHP) is a biocompatible ionic liquid that has shown potential as a stabilizing excipient or solvent for protein therapeutics due to its ability to improve the thermostability and shelf life of several model proteins . It is also known for its good ionic conductivity and has been investigated for its use in electrochemical devices such as proton membrane fuel cells and sensors .

Synthesis Analysis

The synthesis of CDHP involves a metathesis step where the desired anion and cation are combined. Electrodialysis metathesis has been used for the production of CDHP, with the influence of operating parameters such as current density, diluate, and CDHP concentration being investigated. It was found that high current density and low diluate and CDHP concentration yield the highest product purity .

Molecular Structure Analysis

The molecular structure of CDHP plays a crucial role in its properties and applications. For instance, the combination of cholinium cations and dihydrogen phosphate anions is indispensable for the G-quadruplex structure regardless of water content . Furthermore, the proton conduction mechanism in CDHP involves assisted transport via a restricted three-site motion of the phosphate unit around the P-O bond that is hydrogen bonded to the choline .

Chemical Reactions Analysis

CDHP has been shown to participate in various chemical reactions. For example, it can act as a medium for bioelectrocatalytic processes, as demonstrated with enzymes such as fructose dehydrogenase (FDH) and cellobiose dehydrogenase (CDH) immobilized on electrodes. The hydrated form of CDHP has been evaluated for its ability to solubilize and stabilize enzymes, with an improvement in the shelf life of immobilized enzymes being observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of CDHP are influenced by its ionic nature and molecular interactions. It exhibits nearly complete dissociation in aqueous solution, with osmotic coefficients indicating its behavior in solution . CDHP has been reported as a potential cross-linker for collagen, enhancing intermolecular forces and contributing to the structural stability of collagen through electrostatic interactions mediated by dihydrogen phosphate anions . Additionally, mixtures of CDHP and phosphoric acid have been shown to have significantly higher proton conductivity compared to pure CDHP .

CDHP also demonstrates a unique surface functionality, being able to resist protein adsorption due to its zwitterionic properties while promoting cell adhesion through its interaction with phosphate choline (PC) headgroups of the cell membrane. This dual functionality makes it a promising material for tissue engineering applications .

科学的研究の応用

イオンゲルにおける生体分子のカプセル化

CDHPは、生体分子をカプセル化する材料の一種であるイオンゲルの生成に使用されます。これらのイオンゲルは、室温での生体分子の安定性を維持するのに役立ち、これは生体分子の機能と寿命にとって重要です。 CDHPをイオンゲルに使用すると、バイオセンサー、電気化学デバイス、スーパーキャパシタ、バッテリー、ガスセンサー、およびCO2捕捉で有望な用途が期待できます .

G-四重鎖の不安定化

遺伝学の分野では、CDHPはG-四重鎖を不安定化することが判明しています。これらは、疾患関連遺伝子内の疾患の進行を調節する構造です。 CDHPのこれらの構造を不安定化する能力は、in vitroおよび生細胞の両方で転写効率を高め、特に癌や神経変性疾患などの状態において、標的疾患関連遺伝子の調節に不可欠となる可能性があります .

タンパク質および生体分子の安定化

CDHPは、タンパク質やその他の生体分子の安定化のための有望な媒体として認識されています。 この用途は、これらの分子の安定性を維持することが有効性にとって不可欠である、医薬品や治療法の開発において重要です .

歯科用途:ミネラルトリオキサイドアグリゲートセメント

歯科では、CDHPはミネラルトリオキサイドアグリゲート(MTA)セメントに添加されて、その細胞適合性と修復性象牙質を形成する能力が向上しています。 CDHPの添加は、細胞の生存率を向上させることが示されており、これは歯の修復と再生にとって重要です .

DNA二重鎖の安定性

CDHPイオン液体の水和形態は、DNA二重鎖の熱力学的安定性を向上させることが示されています。 これは、遺伝子治療や分子診断で潜在的な用途があるDNA塩基対スイッチで使用できる生体材料の開発のための新しい経路を開きます .

エアロゲル調製

CDHPは、シリカエアロゲルベースのイオンゲルの調製に使用されます。これらのエアロゲルは生体適合性があり透明であるため、生体医用分野など、さまざまな用途に適しています。 このプロセスにはゾルゲル法が含まれ、さまざまな濃度のCDHPイオン液体が使用されて一連のシリカベースのエアロゲルが生成されます .

作用機序

Target of Action

Choline dihydrogen phosphate primarily targets proteins and G-quadruplexes . It has been identified as a promising candidate for the stabilization of proteins and other biomolecules . It also destabilizes G-quadruplexes in cells, which are associated with various biological processes and disease progression .

Mode of Action

Choline dihydrogen phosphate interacts with its targets in a unique way. It increases the thermal stability of proteins such as lysozyme and interleukin-2 in proportion to its concentration . For G-quadruplexes, choline dihydrogen phosphate destabilizes them more effectively than KCl-containing solutions .

Biochemical Pathways

The effects of choline dihydrogen phosphate on biochemical pathways are primarily seen in its interaction with proteins and G-quadruplexes. It affects the thermodynamics, structure, and stability of proteins . In the case of G-quadruplexes, it can regulate gene expression, making it potentially useful for regulating target disease-related genes .

Pharmacokinetics

It is known that choline dihydrogen phosphate can be used to culture various cells , suggesting that it has some level of bioavailability.

Result of Action

The molecular and cellular effects of choline dihydrogen phosphate’s action are seen in its ability to stabilize proteins and destabilize G-quadruplexes. It increases the thermal stability of proteins, potentially improving their shelf life . It also destabilizes G-quadruplexes, which can enhance transcription efficiency .

Action Environment

The action of choline dihydrogen phosphate can be influenced by environmental factors. For example, its ability to destabilize G-quadruplexes is more effective than KCl-containing solutions . Additionally, the concentration of choline dihydrogen phosphate can affect protein stability and solubility .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPJNZJBKFSQGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232748 | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83846-92-8 | |

| Record name | Choline dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

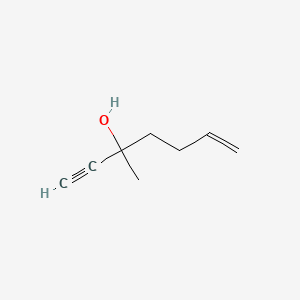

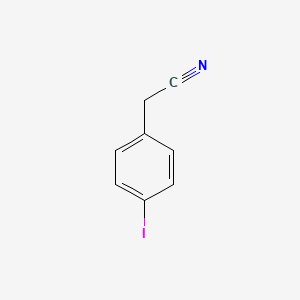

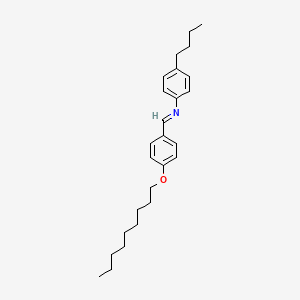

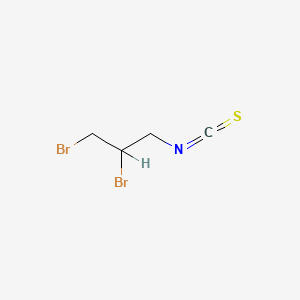

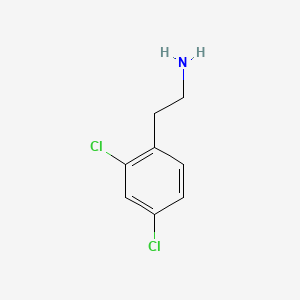

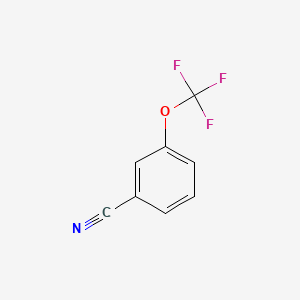

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

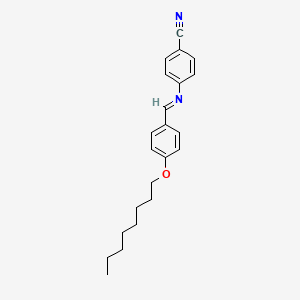

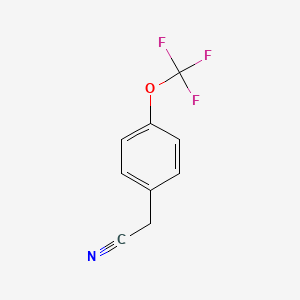

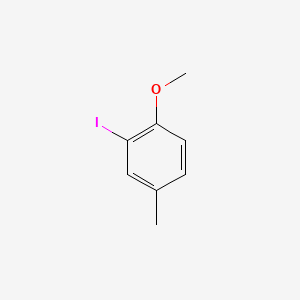

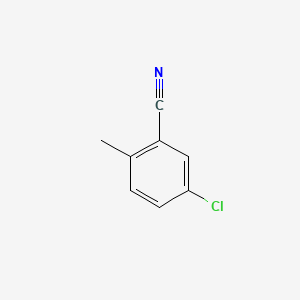

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。